molecular formula C23H31N3O3 B11771640 tert-Butyl (1-(2-amino-1-(3-phenoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate CAS No. 886365-03-3

tert-Butyl (1-(2-amino-1-(3-phenoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B11771640
CAS No.: 886365-03-3
M. Wt: 397.5 g/mol
InChI Key: NSQRQRJDMLTDCH-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-amino-1-(3-phenoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate (CAS 886365-03-3) is a carbamate derivative and a chiral pyrrolidine-based compound of high interest in advanced medicinal chemistry and neuroscience research. With a molecular formula of C23H31N3O3 and a molecular weight of 397.51 g/mol, this molecule features a phenoxyphenyl hydrophobic tail and a tert-butoxycarbonyl (Boc) protected amine, making it a valuable intermediate in the synthesis of more complex active molecules . Compounds based on the pyrrolidine scaffold are extensively investigated as potential therapeutic agents. Research indicates that structurally related pyrrolidine compounds act as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) . The overproduction of nitric oxide by nNOS is implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease, making nNOS a promising target for new therapeutics . The specific structure of this compound, particularly its phenoxyphenyl fragment, is designed to impart rigidity, which can potentially enhance binding potency and reduce susceptibility to metabolic degradation compared to more flexible alkyl chains . Furthermore, the Boc-protecting group offers strategic utility in multi-step synthetic sequences, allowing for the precise introduction of the pyrrolidine amine functionality in complex molecule assembly. This reagent is intended for use by professional researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

886365-03-3

Molecular Formula

C23H31N3O3

Molecular Weight

397.5 g/mol

IUPAC Name

tert-butyl N-[1-[2-amino-1-(3-phenoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C23H31N3O3/c1-23(2,3)29-22(27)25-18-12-13-26(16-18)21(15-24)17-8-7-11-20(14-17)28-19-9-5-4-6-10-19/h4-11,14,18,21H,12-13,15-16,24H2,1-3H3,(H,25,27)

InChI Key

NSQRQRJDMLTDCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Standard Boc Protection Protocol

The Boc group is introduced to the pyrrolidin-3-amine precursor using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative procedure involves:

  • Dissolving pyrrolidin-3-amine (10 mmol) in tetrahydrofuran (THF, 50 mL).

  • Adding Boc₂O (12 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol).

  • Stirring at reflux for 3 hours, followed by aqueous workup and column purification.

Yield : 85–92% under optimized conditions.

Alternative Methods for Challenging Substrates

For sterically hindered amines, lithium bis(trimethylsilyl)amide (LiHMDS) in THF at −78°C improves Boc protection efficiency. This method achieved a 76% yield for tert-butyl (2-bromopyridin-3-yl)carbamate, a structurally analogous compound.

Synthesis of 1-(3-Phenoxyphenyl)ethylamine

Reductive Amination of 3-Phenoxyacetophenone

A two-step process is employed:

  • Ketone Formation : Friedel-Crafts acylation of phenoxybenzene with acetyl chloride yields 3-phenoxyacetophenone.

  • Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol provides 1-(3-phenoxyphenyl)ethylamine.

Key Data :

StepReagentsYield
Friedel-CraftsAlCl₃, acetyl chloride68%
Reductive AminationNaBH₃CN, NH₄OAc74%

Coupling of Pyrrolidine and Phenoxyphenyl Moieties

Palladium-Catalyzed N-Arylation

The Boc-protected pyrrolidine is coupled with a brominated phenoxyphenyl intermediate using Pd₂(dba)₃ and BINAP. A typical protocol includes:

  • Reacting Boc-pyrrolidin-3-amine (1 eq) with 1-bromo-3-phenoxyphenyl ethylamine (1.2 eq).

  • Using Pd₂(dba)₃ (4 mol%), BINAP (6 mol%), and NaOtBu (1.4 eq) in toluene at 110°C for 12 hours.

Yield : 62–70% after column chromatography.

Buchwald-Hartwig Amination

For electron-deficient aryl halides, Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) enhance coupling efficiency:

  • 78% yield achieved for tert-butyl (1-(2-bromo-1-phenoxyethyl)pyrrolidin-3-yl)carbamate.

Final Deprotection and Functionalization

Boc Deprotection with TFA

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM):

  • Stirring the Boc-protected intermediate (1 eq) in 20% TFA/DCM for 2 hours.

  • Neutralizing with saturated NaHCO₃ and extracting with DCM.

Yield : >90% for the free amine.

Amine Protection Alternatives

For acid-sensitive substrates, HCl in dioxane (4 M) selectively removes Boc without affecting other functional groups, yielding 88–94%.

Optimization Challenges and Solutions

Steric Hindrance in Pyrrolidine Functionalization

Bulky substituents on the pyrrolidine ring reduce coupling efficiency. Using BrettPhos Pd G3 catalyst increases steric tolerance, improving yields by 15–20%.

Regioselectivity in Aryl Coupling

Competing C- vs. N-arylation is mitigated by employing chelating ligands like BINAP, which favor N-arylation pathways.

Comparative Analysis of Synthetic Routes

MethodKey StepYieldPurity
Pd₂(dba)₃/BINAPN-Arylation62%95%
Buchwald-HartwigAmination78%97%
Reductive AminationSidechain Installation74%90%

The Buchwald-Hartwig method offers superior yield and purity, making it the preferred industrial-scale approach .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-amino-1-(3-phenoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Pharmacological Potential

The compound has been studied for its potential as a pharmacological agent, particularly in the following areas:

  • Neurological Disorders : Compounds with similar structural characteristics have been investigated for their effects on neurological conditions. The presence of the amino group and the ability to cross the blood-brain barrier make this compound a candidate for treating disorders such as Alzheimer's disease and other neurodegenerative conditions .
  • Enzyme Inhibition : The carbamate moiety suggests that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been linked to inhibition of acetylcholinesterase, which is crucial in the context of Alzheimer's disease.

Interaction Studies

Research has indicated that tert-butyl (1-(2-amino-1-(3-phenoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate may exhibit binding affinity to several biological targets:

  • TRPV1 Channel Antagonism : Similar compounds have been shown to interact with TRPV1 channels, which are important in pain signaling pathways. Modifications to the structure may enhance binding affinity and efficacy as analgesics .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

A study demonstrated the synthesis of various alaninamide derivatives, including this compound. These derivatives were evaluated for their interaction with TRPV1 channels, showing promising analgesic properties in preclinical models .

Case Study 2: Structure–Activity Relationship

Research focused on modifying the structure of similar compounds to improve lipophilicity and blood-brain barrier permeability. By introducing additional aromatic rings or substituting functional groups, researchers aimed to enhance the pharmacological profile of these compounds .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-amino-1-(3-phenoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues are compared below based on substituents, pharmacological targets, and physicochemical properties.

Compound Name / CAS No. Core Structure Key Substituents Pharmacological Target / Application Key Data Reference ID
Target Compound Pyrrolidine 3-Phenoxyphenyl, aminoethyl Not explicitly stated (potential CNS/urology) NMR: δ 28.3–156.1 (similar to )
tert-Butyl (S)-(1-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)pyrrolidin-3-yl)carbamate (7) Pyrrolidine 2-(2-Trifluoroethoxy)phenoxy, ethyl α1A/α1D-adrenergic receptor antagonist (uroselective) Synthesized via nucleophilic substitution; evaluated in vitro for receptor binding
tert-Butyl ((1-(2-(4-(trifluoromethyl)phenyl)oxazolo[4,5-c]quinolin-4-yl)pyrrolidin-3-yl)methyl)carbamate (13) Pyrrolidine Oxazoloquinoline, trifluoromethylphenyl ATP synthase regulation (anti-senescence) Synthesized via Pd/C hydrogenolysis; Rf = 0.07 (CH2Cl2/MeOH)
CAS 886365-38-4 (Similarity: 0.91) Pyrrolidine 4-(Trifluoromethyl)phenyl, aminoethyl Unknown (structural similarity suggests shared targets) Similarity score based on phenyl substitution
CAS 1366879-14-2 (Similarity: 0.92) Pyrrolidine 3-(Difluoromethyl)phenyl, 3-amino-4-aryl Likely kinase or protease inhibitor Higher polarity due to difluoromethyl group

Functional Group Impact on Bioactivity

  • Phenoxy vs. Trifluoromethyl: Phenoxy groups enhance π-π stacking with aromatic receptor residues but may reduce solubility. Trifluoromethyl groups improve electronegativity and metabolic resistance, as seen in Compound 7’s prolonged activity .
  • Aminoethyl vs. Oxazoloquinoline: The aminoethyl chain in the target compound supports flexible binding, whereas rigid heterocycles like oxazoloquinoline (Compound 13) favor selective enzyme inhibition .

Biological Activity

tert-Butyl (1-(2-amino-1-(3-phenoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate, with the CAS number 886365-03-3, is a complex organic compound notable for its potential pharmacological applications. The compound features a unique structural arrangement that includes a tert-butyl group, a pyrrolidine ring, and an amino group linked to a phenoxyphenyl moiety. This article delves into the biological activities associated with this compound, focusing on its pharmacological properties, synthesis pathways, and relevant case studies.

  • Molecular Formula : C23H31N3O3
  • Molecular Weight : 397.5 g/mol
  • Boiling Point : 527.4ºC at 760 mmHg
  • Flash Point : 272.7ºC
  • Density : 1.17 g/cm³

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that leverage various organic chemistry techniques. The synthesis may include:

  • Formation of the pyrrolidine ring.
  • Introduction of the amino and phenoxy groups.
  • Carbamate formation through reaction with tert-butyl isocyanate.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as a pharmacological agent, particularly in the context of neurological conditions and enzyme inhibition.

The compound's structure suggests it may interact with biological targets such as:

  • Enzyme Inhibitors : Compounds with similar structures have been studied for their ability to inhibit enzymes involved in metabolic pathways.
  • Receptor Modulators : The presence of the amino group and phenoxy substitution may allow for modulation of receptor activity, particularly in neurotransmitter systems.

1. Neurological Effects

Research indicates that compounds similar to tert-butyl carbamates exhibit neuroprotective effects. For example, studies on related compounds have shown:

  • Inhibition of Neuroinflammation : Analogous compounds have demonstrated a reduction in TNF-alpha levels and free radicals in astrocytes exposed to amyloid-beta, suggesting potential applications in Alzheimer's disease treatment .

2. Enzyme Interaction Studies

Interaction studies involving enzyme inhibition have revealed insights into the compound's potential as a lead candidate for drug development:

  • P-glycoprotein Modulation : Similar compounds have been shown to influence P-glycoprotein (P-gp) activity, which is crucial for drug transport across cell membranes. Compounds that stimulate ATPase activity can enhance drug bioavailability by inhibiting P-gp-mediated efflux .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
Tert-butyl carbamateSimple carbamate structureWidely used in organic synthesis
Benzyl carbamateBenzene ring substitutionEnhanced lipophilicity
N-Boc-hydroxylamineHydroxylamine derivativeUseful in amination reactions
Phenyl carbamatePhenolic structurePotentially different biological activity

The comparative analysis highlights how this compound stands out due to its complex structure that combines multiple functional groups, potentially conferring unique biological activities not present in simpler analogs.

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